4-[(3-Methylpiperidin-1-yl)methyl]aniline

Protease inhibition Dipeptidyl peptidase Counter-screening

Specifically justified for DPP4/DPP2 inhibitor counter-screening: this compound is experimentally validated with IC50 >100 µM against both targets, eliminating guesswork in hit triage. Its 3-methylpiperidine motif confers an ~8-fold lipophilicity increase (XLogP3=2.4) over the des-methyl analog while preserving CNS-favorable TPSA (29.3 Ų) and minimal rotatable bonds (2)—a precision tool for CNS lead optimization. Fragment-ready (MW 204.31, HBD=1, HBA=2).

Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
CAS No. 926207-93-4
Cat. No. B3372638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3-Methylpiperidin-1-yl)methyl]aniline
CAS926207-93-4
Molecular FormulaC13H20N2
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESCC1CCCN(C1)CC2=CC=C(C=C2)N
InChIInChI=1S/C13H20N2/c1-11-3-2-8-15(9-11)10-12-4-6-13(14)7-5-12/h4-7,11H,2-3,8-10,14H2,1H3
InChIKeySGENRNIJCPZVRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(3-Methylpiperidin-1-yl)methyl]aniline (CAS 926207-93-4) — Chemical Identity and Procurement Baseline for Research Use


4-[(3-Methylpiperidin-1-yl)methyl]aniline (CAS 926207-93-4) is a substituted aniline derivative featuring a 3-methylpiperidin-1-ylmethyl moiety at the para position, with the molecular formula C13H20N2 and a molecular weight of 204.31 g/mol [1]. It is classified as a versatile small-molecule building block and is primarily supplied for proteomics research and chemical synthesis applications , with typical commercial purity specifications of 95% . The compound possesses computed physicochemical properties including an XLogP3-AA of 2.4, one hydrogen bond donor, two hydrogen bond acceptors, two rotatable bonds, and a topological polar surface area of 29.3 Ų [1].

Why 4-[(3-Methylpiperidin-1-yl)methyl]aniline Cannot Be Interchanged with Unsubstituted Piperidinylmethyl Aniline Analogs


The 3-methyl substitution on the piperidine ring in 4-[(3-methylpiperidin-1-yl)methyl]aniline fundamentally alters the compound's physicochemical and biological interaction profile compared to its unsubstituted analog 4-(piperidin-1-ylmethyl)aniline and other positional isomers. While the core piperidine-linked aniline scaffold is common to multiple commercial building blocks [1], the 3-methyl group introduces increased lipophilicity, modified conformational flexibility, and steric constraints that directly impact enzyme binding pocket interactions and metabolic stability [2]. In the context of protease inhibition, structurally related N-arylmethyl substituted piperidine-linked aniline derivatives have demonstrated that even minor modifications to the piperidine substitution pattern can shift anti-HIV EC50 values by over an order of magnitude [3]. Substituting 4-[(3-methylpiperidin-1-yl)methyl]aniline with an unsubstituted or differently substituted analog without empirical verification of target engagement, selectivity, and physicochemical compatibility introduces uncontrolled variables that can compromise assay reproducibility and SAR interpretation.

Quantitative Differentiation Evidence: 4-[(3-Methylpiperidin-1-yl)methyl]aniline vs. Comparators


DPP4/DPP2 Enzyme Inhibition Profile: Quantitative Inactivity Data for Counter-Screening Applications

4-[(3-Methylpiperidin-1-yl)methyl]aniline demonstrates minimal inhibitory activity against human dipeptidyl peptidase 4 (DPP4) and dipeptidyl peptidase 2 (DPP2), with IC50 values exceeding 100,000 nM (>100 μM) for both enzymes as determined in biochemical assays using Gly-Pro-p-nitroanilide (DPP4) and Lys-Ala-p-nitroanilide (DPP2) substrates with 15-minute pre-incubation [1]. In contrast, potent DPP4 inhibitors such as sitagliptin exhibit IC50 values in the low nanomolar range (e.g., sitagliptin IC50 = 18 nM). This quantitative inactivity profile establishes 4-[(3-methylpiperidin-1-yl)methyl]aniline as a suitable negative control or counter-screening tool in DPP4/DPP2 inhibitor discovery programs, where absence of off-target protease inhibition is a critical selection criterion.

Protease inhibition Dipeptidyl peptidase Counter-screening Selectivity profiling

Lipophilicity (XLogP3-AA = 2.4): Quantified Physicochemical Differentiation from Unsubstituted Analog

4-[(3-Methylpiperidin-1-yl)methyl]aniline has a computed XLogP3-AA value of 2.4 [1], representing a significant increase in lipophilicity compared to the unsubstituted analog 4-(piperidin-1-ylmethyl)aniline, which has a computed XLogP3 of approximately 1.5 [2]. The addition of a single methyl group on the piperidine ring increases the predicted partition coefficient by approximately 0.9 log units, corresponding to an ~8-fold increase in lipid-phase partitioning. This lipophilicity differential has direct implications for membrane permeability, plasma protein binding, and metabolic clearance predictions in drug discovery workflows. The topological polar surface area (TPSA) of 29.3 Ų remains constant between the methylated and unsubstituted analogs [1], indicating that the lipophilicity enhancement is achieved without compromising hydrogen-bonding capacity—a desirable combination for CNS-penetrant lead optimization.

Lipophilicity Physicochemical property ADME prediction Scaffold optimization

Topological Polar Surface Area (TPSA = 29.3 Ų) vs. Chlorinated Analog: Balanced Permeability Profile

4-[(3-Methylpiperidin-1-yl)methyl]aniline possesses a topological polar surface area (TPSA) of 29.3 Ų [1]. This value falls below the widely recognized threshold of 60–90 Ų for favorable CNS penetration [2], while remaining above the extremely low TPSA of fully nonpolar scaffolds. In comparison, the chlorinated analog 4-chloro-3-(piperidin-1-ylmethyl)aniline has a TPSA of approximately 38.0 Ų due to the electron-withdrawing chloro substituent altering the aniline ring's electronic distribution [3]. The 3-methylpiperidine substitution provides enhanced lipophilicity (XLogP = 2.4) without increasing polar surface area beyond the parent scaffold, a property combination that supports passive diffusion across biological membranes while maintaining a defined hydrogen-bonding capacity for target engagement.

Polar surface area CNS permeability Blood-brain barrier Physicochemical profiling

Hydrogen Bond Donor/Acceptor Count (HBD=1, HBA=2): Scaffold Differentiation from Diethylated Derivative

4-[(3-Methylpiperidin-1-yl)methyl]aniline contains exactly one hydrogen bond donor (the primary aniline -NH2 group) and two hydrogen bond acceptors (the piperidine nitrogen and aniline nitrogen) [1]. This HBD/HBA profile places the compound in an optimal range for fragment-based drug discovery, where maintaining ligand efficiency requires balanced hydrogen-bonding capacity. In contrast, the diethylated derivative N,N-diethyl-4-[(3-methyl-1-piperidinyl)methyl]aniline possesses zero hydrogen bond donors and only two hydrogen bond acceptors , eliminating the capacity for hydrogen bond donation entirely. The presence of a single HBD in 4-[(3-methylpiperidin-1-yl)methyl]aniline enables directional hydrogen bonding to protein targets while minimizing the desolvation penalty associated with multiple polar groups, a critical consideration in lead-like scaffold selection.

Hydrogen bonding Ligand efficiency Fragment-based drug design Molecular recognition

HIV-1 NNRTI Scaffold Context: Class-Level Activity Range for N-Arylmethyl Piperidine-Linked Anilines

4-[(3-Methylpiperidin-1-yl)methyl]aniline belongs to the N-arylmethyl substituted piperidine-linked aniline structural class that has been systematically evaluated for anti-HIV-1 activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs). In a comprehensive SAR study, a series of novel N-arylmethyl substituted piperidine-linked aniline derivatives demonstrated moderate to potent activities against wild-type HIV-1 in MT-4 cells, with EC50 values ranging from 0.022 μM to 2.1 μM [1]. This represents an approximately 95-fold activity range across structurally related analogs, underscoring the critical importance of precise substitution patterns. While 4-[(3-methylpiperidin-1-yl)methyl]aniline itself was not among the specific analogs reported with EC50 values in this study, its 3-methylpiperidine substitution pattern and para-aniline connectivity are directly relevant to the structure-activity relationships established in this chemical series. The compound's computed physicochemical profile (XLogP=2.4, TPSA=29.3 Ų, rotatable bonds=2) falls within the drug-like property space identified for NNRTI development [2].

HIV-1 Non-nucleoside reverse transcriptase inhibitor Antiviral SAR Piperidine-linked aniline

Rotatable Bond Count (nRotB = 2): Conformational Flexibility Comparison with Extended Analogs

4-[(3-Methylpiperidin-1-yl)methyl]aniline has exactly two rotatable bonds as computed by the Cactvs algorithm [1]: the C-N bond connecting the piperidine ring to the methylene linker, and the C-C bond connecting the methylene linker to the aniline ring. This low rotatable bond count places the compound below the typical drug-like threshold of ≤10 rotatable bonds, favoring lower entropic penalty upon target binding and potentially improved oral bioavailability. In contrast, extended analogs with additional flexible linkers or substituents exhibit higher rotatable bond counts: for example, N,N-diethyl-4-[(3-methyl-1-piperidinyl)methyl]aniline contains four rotatable bonds due to the N,N-diethyl substitution [2]. Each additional rotatable bond typically increases the conformational entropy cost of binding by approximately 0.5–1.0 kcal/mol, potentially reducing binding affinity. The restricted conformational flexibility of 4-[(3-methylpiperidin-1-yl)methyl]aniline may translate to improved ligand efficiency in fragment-based and lead optimization contexts.

Conformational flexibility Rotatable bonds Entropic penalty Ligand efficiency Molecular complexity

Evidence-Backed Application Scenarios for 4-[(3-Methylpiperidin-1-yl)methyl]aniline Procurement


Negative Control for DPP4/DPP2 Protease Inhibitor Screening Campaigns

Procurement is scientifically justified when a structurally related aniline-piperidine scaffold is required as a negative control or counter-screening tool in dipeptidyl peptidase (DPP4/DPP2) inhibitor discovery programs. 4-[(3-Methylpiperidin-1-yl)methyl]aniline has been experimentally validated to exhibit IC50 values >100,000 nM (>100 μM) against both human DPP4 and DPP2 in chromogenic substrate assays [1]. This quantitatively established inactivity profile enables researchers to use the compound as a baseline reference to distinguish genuine hit activity from assay interference or nonspecific effects. The compound's commercial availability at 95% purity from multiple vendors supports reproducible experimental conditions across screening campaigns.

Lipophilicity-Modulated Scaffold for CNS Drug Discovery Lead Optimization

The compound is a rationally selectable building block when a piperidine-linked aniline scaffold with defined lipophilicity (XLogP3-AA = 2.4) and CNS-favorable TPSA (29.3 Ų) is required for lead optimization [1]. The 3-methyl substitution on the piperidine ring provides an ~8-fold increase in lipid-phase partitioning relative to the unsubstituted analog without increasing polar surface area or adding hydrogen bond donors. This property combination supports passive diffusion across the blood-brain barrier while maintaining a defined hydrogen-bonding profile (HBD=1, HBA=2) [1], making the compound particularly relevant for CNS-targeted medicinal chemistry programs where balanced lipophilicity and permeability are critical optimization parameters.

Fragment-Based Drug Discovery and Ligand Efficiency Optimization

With a molecular weight of 204.31 g/mol, exactly one hydrogen bond donor, two hydrogen bond acceptors, and only two rotatable bonds [1], 4-[(3-methylpiperidin-1-yl)methyl]aniline meets the physicochemical criteria for fragment-based drug discovery (MW < 300, HBD ≤ 3, HBA ≤ 3, nRotB ≤ 3). The compound's restricted conformational flexibility (2 rotatable bonds vs. 4 in diethylated analogs) [1] minimizes entropic penalty upon target binding, potentially translating to improved ligand efficiency metrics. The commercially available 95% purity grade is suitable for fragment screening libraries and subsequent hit-to-lead elaboration through the primary aniline functional handle.

HIV-1 NNRTI Scaffold Exploration and SAR Expansion

4-[(3-Methylpiperidin-1-yl)methyl]aniline is a procurement-relevant building block for medicinal chemistry programs exploring N-arylmethyl substituted piperidine-linked aniline derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). This structural class has demonstrated EC50 values ranging from 0.022 μM to 2.1 μM against wild-type HIV-1 in MT-4 cell-based assays, with activity critically dependent on precise substitution patterns [1]. The 3-methylpiperidine substitution present in 4-[(3-methylpiperidin-1-yl)methyl]aniline represents a specific stereoelectronic environment that can be systematically varied to probe structure-activity relationships in this therapeutically relevant target class. The compound's commercial availability at research-grade purity supports reproducible SAR studies.

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